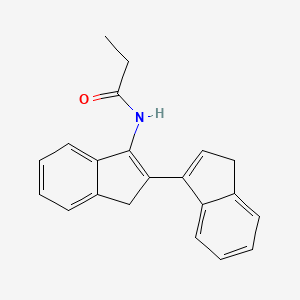

![molecular formula C17H16N6O2 B2548723 N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide CAS No. 338405-31-5](/img/structure/B2548723.png)

N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide" is a derivative of benzohydrazide, which is a common precursor in the synthesis of various nitrogen-containing heterocycles. Benzohydrazides are known to react with different reagents to form a variety of heterocyclic compounds, such as triazoles, tetrazoles, and pyrazoles, which have significant applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of nitrogen-heterocycles from benzohydrazide derivatives involves the formation of intermediates that can undergo cyclization. For instance, the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride leads to the formation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . Similarly, N-(phenylsulfonyl)benzohydrazonoyl chloride reacts with pyridines to yield 3-phenyl[1,2,4]triazolo[4,3-a]pyridines . These reactions typically involve the generation of an intermediate that is stabilized by a sulfonyl group, which is then displaced or eliminated to form the heterocyclic structure.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by the presence of a hydrazide moiety, which can adopt various conformations depending on the substituents attached to it. For example, (E)-N'-[1-(Thiophen-2-yl)ethylidene]benzohydrazide exhibits an E conformation with the thiophene and phenyl rings oriented at specific dihedral angles, indicating a planar formohydrazide fragment . This conformational feature is crucial as it can influence the reactivity and the type of heterocycles formed during the synthesis.

Chemical Reactions Analysis

Benzohydrazide derivatives undergo a range of chemical reactions to form heterocyclic compounds. The Bamford-Stevens reaction of 1-[N-(phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole derivatives leads to the formation of aryl(1,2,3-triazol-1-yl)carbenes, which can further transform into 3-aryl-1,2,4-triazine derivatives . These reactions are indicative of the versatility of benzohydrazide derivatives in generating diverse heterocyclic structures through different reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are influenced by their molecular structure and the nature of the substituents. For instance, the crystal structure of (E)-N'-[1-(4-Aminophenyl)ethylidene]benzohydrazide shows intermolecular hydrogen bonding, which can affect the compound's solubility and stability . Additionally, the urease inhibition activity of an oxovanadium(V) complex derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide demonstrates the potential biological applications of these compounds .

Applications De Recherche Scientifique

Synthesis of Novel Compounds and Metal Complexes

Benzohydrazide derivatives have been pivotal in synthesizing novel compounds and metal complexes, showcasing significant anticancer activities. For example, novel Schiff base compounds formed by condensing benzohydrazide with dibenzaldehyde, upon reacting with various metal ions, exhibited pronounced anticancer activities alongside antimicrobial activities against both Gram-negative and Gram-positive bacteria (Zayed, Zayed, Fahim, & El-Samahy, 2017).

Characterization and Biological Activity Studies

Research has also focused on the synthesis, characterization, and exploration of biological activities of benzohydrazide derivatives. For instance, reactions involving 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide led to compounds that showed potent cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria (Asegbeloyin et al., 2014).

Antioxidant and Anticancer Screening

Another study synthesized novel macrocyclic Schiff's base compounds with N2O2 groups of donor atoms, showing significant anticancer screening results. These compounds, derived from benzohydrazide reactions, were characterized using analytical and spectroscopic methods, further emphasizing their antimicrobial activities (Zayed et al., 2017).

Catalytic, DNA Binding, and Antibacterial Activities

Benzohydrazide derivatives have been synthesized and examined for their catalytic, DNA binding, and antibacterial activities. Schiff base ligands formed through condensation processes exhibited notable interaction with DNA and showed significant antibacterial activities against common pathogens, highlighting their potential in medical research and applications (El‐Gammal et al., 2021).

Protective Effects Against Cardiac Remodeling

Research has also explored the protective effects of benzohydrazide derivatives against cardiac remodeling, demonstrating significant potential in mitigating isoproterenol-induced myocardial infarction in rats. These studies underline the therapeutic potential of these compounds in cardiovascular diseases (Emna et al., 2020).

Mécanisme D'action

Target of Action

“N’-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide” is a compound that contains a 1,2,4-triazole moiety. Compounds containing the 1,2,4-triazole moiety are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with various biological targets, leading to a range of biological activities .

Biochemical Pathways

1,2,4-triazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

1,2,4-triazole derivatives are known to exhibit a range of biological activities .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

N-[(Z)-[1-amino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethylidene]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c18-15(20-21-16(24)13-7-3-1-4-8-13)11-25-17-19-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,18,20)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLKTEQXPHXUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=C(COC2=NN(C=N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C(/COC2=NN(C=N2)C3=CC=CC=C3)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2548641.png)

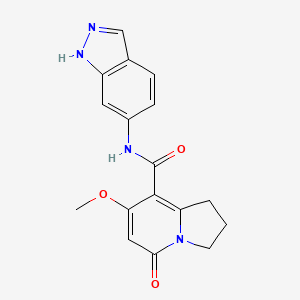

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2548642.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea](/img/structure/B2548643.png)

![Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B2548649.png)

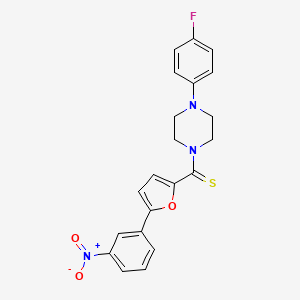

![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)

![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)

![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)

![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)

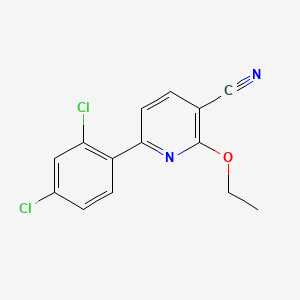

![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)

![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)